molecular formula C39H60O9 B6595099 (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid CAS No. 182132-59-8

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

Cat. No.: B6595099
CAS No.: 182132-59-8
M. Wt: 672.9 g/mol
InChI Key: PJTJSVDBSNUINC-MICCIQSSSA-N
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Description

The compound “(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid” is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, a dioxolane ring, and a picene backbone. Such compounds are often of interest in various fields of scientific research due to their intricate structures and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the dioxolane ring and the picene backbone. Typical synthetic routes may include:

    Formation of the Dioxolane Ring: This step might involve the reaction of a diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring.

    Construction of the Picene Backbone: This could involve a series of cyclization reactions, possibly starting from simpler aromatic compounds.

    Functional Group Modifications: Introduction of hydroxyl groups, carboxylic acids, and other functional groups through various organic reactions such as oxidation, reduction, and substitution.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form new functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic reactions and mechanisms.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible therapeutic applications if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid: This compound is similar in structure and may exhibit similar chemical and biological properties.

    Other Picene Derivatives: Compounds with similar picene backbones but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60O9/c1-20-12-17-38(32(41)42)18-19-39(33(43)44)23(27(38)21(20)2)10-11-25-36(8)15-14-26(34(4,5)24(36)13-16-37(25,39)9)46-31-28(40)30-29(22(3)45-31)47-35(6,7)48-30/h10,20-22,24-31,40H,11-19H2,1-9H3,(H,41,42)(H,43,44)/t20-,21+,22-,24+,25-,26+,27+,28-,29+,30-,31+,36+,37-,38+,39-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTJSVDBSNUINC-MICCIQSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C7C(C(O6)C)OC(O7)(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]7[C@H]([C@H](O6)C)OC(O7)(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113040
Record name Urs-12-ene-27,28-dioic acid, 3-[[6-deoxy-3,4-O-(1-methylethylidene)-β-D-galactopyranosyl]oxy]-, (3β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182132-59-8
Record name Urs-12-ene-27,28-dioic acid, 3-[[6-deoxy-3,4-O-(1-methylethylidene)-β-D-galactopyranosyl]oxy]-, (3β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182132-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urs-12-ene-27,28-dioic acid, 3-[[6-deoxy-3,4-O-(1-methylethylidene)-β-D-galactopyranosyl]oxy]-, (3β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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